2-(2-oxopyrrolidin-1-yl)butanoic Acid
Overview
Description
“2-(2-oxopyrrolidin-1-yl)butanoic Acid” is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid .
Synthesis Analysis
The synthesis of “2-(2-oxopyrrolidin-1-yl)butanoic Acid” involves several steps. The compound has been obtained by direct reaction of potassium-hexabromidoplatinate (IV) with neutralized ethylenediamine-N,N’-di-S,S-2- (3-methyl)butanoic acid (H-2-S,S-eddv) .Molecular Structure Analysis
The molecular formula of “2-(2-oxopyrrolidin-1-yl)butanoic Acid” is C8H13NO3 . The InChI code is 1S/C8H13NO3/c1-2-6 (8 (11)12)9-5-3-4-7 (9)10/h6H,2-5H2,1H3, (H,11,12) .Chemical Reactions Analysis
The chemical reactions involving “2-(2-oxopyrrolidin-1-yl)butanoic Acid” are complex and varied. For instance, it has been used in the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides .Physical And Chemical Properties Analysis
“2-(2-oxopyrrolidin-1-yl)butanoic Acid” has a molecular weight of 171.19 g/mol . It is a solid at room temperature .Scientific Research Applications
Crystal Structure Analysis : The crystal structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid was determined, providing insights into its molecular configuration, which is crucial for understanding its chemical properties and potential applications (Liu et al., 2009).
Synthesis of Substituted Acetamides : Research has shown a method for synthesizing substituted 2-(2-oxopyrrolidin-1-yl)acetamides, expanding the range of potential chemical derivatives and applications (Kavina et al., 2017).
Development of Nonpeptidic Integrin Inhibitors : This compound has been incorporated into the synthesis of nonpeptidic αvβ6 integrin inhibitors, which show potential in the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Synthesis for Therapeutic Applications : Another study detailed the synthesis of a specific non-peptidic αvβ6 integrin antagonist for treating idiopathic pulmonary fibrosis, underlining the therapeutic potential of this chemical (Anderson et al., 2016).
Investigation of Supramolecular Synthons : Research on N-(aryl)-succinamic acids, including derivatives of 2-(2-oxopyrrolidin-1-yl)butanoic Acid, has provided insights into their supramolecular structures and interactions, which are significant for materials science and pharmaceutical applications (PrakashShet et al., 2018).
Design of Anticonvulsant Agents : A study explored the synthesis of new hybrid anticonvulsant agents derived from 2-(2,5-dioxopyrrolidin-1-yl)butanoic acid, showing the compound's potential in developing novel pharmaceuticals (Kamiński et al., 2015).
Quantum Chemical Investigation : Quantum chemical investigations have been conducted on substituted pyrrolidinones, including 2-(2-oxopyrrolidin-1-yl)butanoic Acid derivatives, to understand their molecular properties, which is vital for their application in various chemical processes (Bouklah et al., 2012).
Optical Gating of Synthetic Ion Channels : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a related derivative, has been used to demonstrate the optical gating of synthetic ion channels, which has implications in nanotechnology and biotechnology (Ali et al., 2012).
Development of Hybrid Molecules with Anticonvulsant Activity : Research focused on synthesizing hybrid molecules from derivatives of 2-(2-oxopyrrolidin-1-yl)butanoic Acid for potential use as anticonvulsants, further emphasizing its pharmaceutical relevance (Kamiński et al., 2016).
Future Directions
properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODGAONBTQRGGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxopyrrolidin-1-yl)butanoic Acid | |
CAS RN |
67118-31-4 | |
Record name | Levetiracetam acid, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067118314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5GZ0UL12V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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